molecular formula C10H10N2O2 B1392771 Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate CAS No. 913839-59-5

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Cat. No.: B1392771
CAS No.: 913839-59-5
M. Wt: 190.2 g/mol
InChI Key: BFFCNSAQWVHNIV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS 913839-59-5) is a versatile pyridine derivative with a molecular weight of 190.20 g/mol, serving as a valuable chemical building block in organic synthesis and medicinal chemistry research . Its molecular architecture features a pyridine core substituted at the 2-position with an ethyl ester group and at the 5-position with a cyanomethyl group, providing two distinct reactive sites for further chemical modification . The compound is typically a solid and is commonly synthesized via nucleophilic substitution of a 5-(bromomethyl) precursor with sodium cyanide in polar aprotic solvents like DMF or DMSO . In scientific research, this compound is utilized as a key precursor for the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals . The ester functional group can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations, while the cyanomethyl group can be reduced to an aminomethyl group, for example with lithium aluminum hydride, to yield ethyl 5-(aminomethyl)-2-pyridinecarboxylate . This multi-functionality makes it a useful intermediate for constructing compound libraries in early drug discovery efforts. Researchers value this compound for its well-defined structure, which allows for systematic exploration of structure-activity relationships in the development of new chemical entities . FOR RESEARCH USE ONLY. Not for human or veterinary use.

Properties

IUPAC Name

ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFCNSAQWVHNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678887
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913839-59-5
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

The key step is the nucleophilic substitution of the bromomethyl group by the cyanide ion. The reaction proceeds via an $$S_N2$$ mechanism favored by the polar aprotic solvent environment, which stabilizes the cyanide ion and facilitates backside attack on the electrophilic carbon attached to bromine.

Solvent and Temperature Effects

Polar aprotic solvents such as DMF or DMSO are essential to maximize the nucleophilicity of cyanide ions. The reaction temperature influences the reaction rate and yield, with moderate heating (60–90 °C) balancing reaction speed and minimizing side reactions.

Workup and Purification

Post-reaction, the mixture is quenched with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate to remove residual water, filtered, and concentrated. The product is typically obtained as an oily liquid, which can be further purified if necessary.

Alternative Synthetic Routes

While the halomethyl substitution is the most common, other synthetic approaches include:

  • Cyanoacetylation of pyridine derivatives: Introducing the cyanomethyl group via condensation reactions with cyanoacetic acid derivatives under appropriate conditions.
  • Direct cyanomethylation: Using formaldehyde and cyanide sources to introduce the cyanomethyl group onto activated pyridine rings, though this method is less common due to selectivity challenges.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Range (%) Notes
Halomethyl substitution 5-(bromomethyl)-2-pyridinecarboxylate Sodium cyanide (NaCN) DMF or DMSO 60–90 °C, 2–3 hours reflux 78–90 Most common, high selectivity
Cyanoacetylation Pyridine derivatives + cyanoacetic acid Acid catalysts Various Heating, condensation Moderate Less reported, more complex
Direct cyanomethylation Pyridine + formaldehyde + cyanide source Formaldehyde, NaCN Polar solvents Controlled temperature Variable Selectivity issues

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF), reflux conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 5-(cyanomethyl)-2-pyridinecarboxylic acid.

    Reduction: Ethyl 5-(aminomethyl)-2-pyridinecarboxylate.

Scientific Research Applications

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate with key analogs, highlighting substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₂CN (5), -COOEt (2) C₁₀H₁₀N₂O₂ 206.20 High polarity, potential intermediate for pharmaceuticals -
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate -CF₃ (5), -COOEt (2) C₉H₈F₃NO₂ 219.16 Enhanced lipophilicity; used in agrochemicals
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate -CN (5), -CH₃ (2), -S (6) C₁₀H₁₀N₂O₂S 222.26 Thioxo group enables metal coordination; antimicrobial potential
Ethyl 3-chloro-5-(trifluoromethyl)picolinate -Cl (3), -CF₃ (5), -COOEt (2) C₁₀H₇ClF₃NO₂ 273.62 Dual electron-withdrawing groups; insecticide precursor
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate -NH₂ (2), -CN (5), -SH (6) C₉H₈N₃O₂S 225.24 Amino and sulfanyl groups enhance solubility; kinase inhibitor intermediate

Electronic and Reactivity Differences

  • Cyanomethyl (-CH₂CN) vs. Trifluoromethyl (-CF₃): The cyanomethyl group is moderately electron-withdrawing due to the nitrile’s inductive effect, whereas -CF₃ is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitution; -CF₃ derivatives (e.g., ) are less reactive toward further substitution but more lipophilic, favoring membrane permeability in bioactive molecules .
  • Thioxo (-S) vs. Ester (-COOEt): The thioxo group in ’s compound introduces sulfur-based reactivity, enabling chelation with transition metals or participation in redox reactions, unlike the ester group in the target compound .

Physicochemical Properties

  • Solubility: The cyanomethyl group increases polarity compared to -CF₃ analogs, improving aqueous solubility. For instance, Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate () is more lipophilic (logP ~2.5) than the cyanomethyl derivative (estimated logP ~1.8).
  • Thermal Stability: Electron-withdrawing groups like -CN and -CF₃ enhance thermal stability. demonstrates that nitro and chloro substituents require rigorous reflux conditions (~100–120°C) for synthesis, suggesting similar stability for cyanomethyl derivatives .

Biological Activity

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a pyridine ring with a cyano group and an ethyl ester functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Property Details
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 913839-59-5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or alter receptor functions.
  • Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties revealed:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL for different bacterial strains.
  • Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Research Findings

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC₅₀ Values : Approximately 20 µM for MCF-7 cells, indicating potent activity.
  • Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

Compound Biological Activity MIC (µg/mL) IC₅₀ (µM)
This compoundAntimicrobial, Anticancer50-10020
Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylatePositive inotropic activityN/AN/A
Methyl 5,6-diamino-2-pyridinecarboxylateEnzyme modulationN/AN/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
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